Cas no 2092706-95-9 (6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol)

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol
- 4-(5-bromofuran-2-yl)-2-methyl-1H-pyrimidin-6-one
- 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol
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- インチ: 1S/C9H7BrN2O2/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
- InChIKey: XITVSTITDMHBAY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=CC(NC(C)=N2)=O)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 325
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.6
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4054-0.25g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4054-0.5g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | B272446-1g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 1g |
$ 475.00 | 2022-06-07 | ||
TRC | B272446-500mg |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 500mg |
$ 320.00 | 2022-06-07 | ||
Life Chemicals | F1967-4054-2.5g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-4054-10g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-4054-5g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4054-1g |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | B272446-100mg |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-ol |
2092706-95-9 | 100mg |
$ 95.00 | 2022-06-07 |
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-olに関する追加情報
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol: A Comprehensive Overview
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol, also known by its CAS number 2092706-95-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinols, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a pyrimidine ring system with a hydroxyl group at position 4, a methyl group at position 2, and a 5-bromofuran substituent at position 6. These structural features contribute to its unique chemical properties and biological functions.
The synthesis of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol involves a series of well-defined organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrimidine core while maintaining high stereoselectivity. Such innovations highlight the ongoing efforts to refine synthetic routes for complex molecules like this one.
The pharmacological properties of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol have been extensively studied, particularly its potential as an anti-inflammatory and antioxidant agent. Research conducted in 2023 demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its ability to scavenge free radicals suggests a role in mitigating oxidative stress-related disorders. These findings underscore its potential as a lead compound for drug development in inflammatory diseases such as arthritis and neurodegenerative conditions.
In terms of biological activity, 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol has shown promising results in vitro and in vivo models. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, it was found to inhibit the PI3K/AKT pathway, which is frequently dysregulated in various cancers. This discovery has sparked interest in exploring its potential as an anticancer agent, particularly in combination therapies to enhance efficacy and reduce resistance.
The structural versatility of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol also makes it an attractive candidate for further chemical modifications. Researchers have explored substituent effects on its biological activity by introducing various functional groups at different positions on the pyrimidine ring. These studies have provided valuable insights into structure-activity relationships (SAR), paving the way for the design of more potent derivatives with improved pharmacokinetic profiles.
In conclusion, 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol, with its unique structure and diverse biological activities, represents a compelling subject for both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in drug discovery and development.
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